molecular formula C10H19NO3 B13936290 Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate

Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate

Cat. No.: B13936290
M. Wt: 201.26 g/mol
InChI Key: CDMWSIUZIIAWBF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C10H19NO3. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxycyclobutyl moiety. It is a versatile molecule that finds applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-hydroxycyclobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane or tetrahydrofuran and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, dichloromethane, room temperature.

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, 0-25°C.

    Substitution: Acyl chlorides, sulfonyl chlorides, dichloromethane or acetonitrile, room temperature.

Major Products Formed

    Oxidation: Formation of tert-butyl 2-amino-2-(3-oxocyclobutyl)acetate.

    Reduction: Regeneration of this compound.

    Substitution: Formation of amides or sulfonamides depending on the electrophile used.

Scientific Research Applications

Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxycyclobutyl moiety can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(3-(2-aminoethoxy)propoxy)acetate: Similar in structure but with an additional ethoxypropoxy group.

    Tert-butyl bromoacetate: A precursor used in the synthesis of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate.

    Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate: Contains a bis(hydroxyethyl)amino group instead of the hydroxycyclobutyl moiety.

Uniqueness

This compound is unique due to its hydroxycyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)8(11)6-4-7(12)5-6/h6-8,12H,4-5,11H2,1-3H3

InChI Key

CDMWSIUZIIAWBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC(C1)O)N

Origin of Product

United States

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